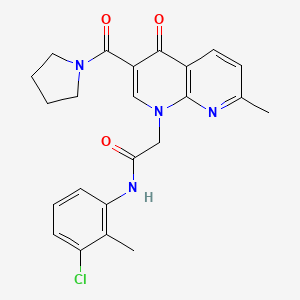

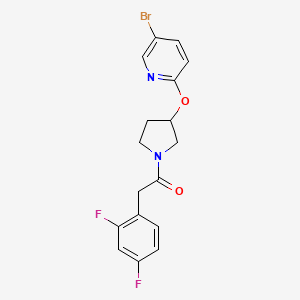

![molecular formula C19H16N4O6 B2761787 (2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide CAS No. 328555-59-5](/img/structure/B2761787.png)

(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin-3-carboxamide analogues have been designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL) .

Synthesis Analysis

The synthesis of coumarin-3-carboxamide analogues involves several steps . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not detailed in the available resources. Physical properties of a compound can include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

Synthesis and Chemical Properties

- Regioselective Synthesis : Reddy and Nagaraj (2008) described the regioselective synthesis of chromene derivatives via cyclization of hydrazone compounds. This process illustrates the utility of chromene compounds in the synthesis of complex heterocyclic structures (Reddy & Nagaraj, 2008).

- Cobalt(III)-carbene Radical Activation : Paul et al. (2014) explored the generation of cobalt(III)-carbene radicals from salicyl N-tosylhydrazones and their application in the formation of 2H-chromenes through radical addition to terminal alkynes, highlighting the potential of chromene derivatives in radical-mediated synthetic processes (Paul et al., 2014).

Photonic Applications

- Nonlinear Optical Properties : Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, focusing on their potential applications in photonic devices. Their findings underscore the significance of chromene derivatives in the development of materials for optical limiting and other photonic applications (Nair et al., 2022).

Biological and Antimicrobial Activities

- Antimicrobial Activities : Mohamed et al. (2012) conducted a study on the synthesis and antimicrobial activities of 8-ethoxycoumarin derivatives. Their work contributes to understanding the potential of chromene derivatives as antimicrobial agents, which could be crucial for developing new therapeutics (Mohamed et al., 2012).

properties

IUPAC Name |

(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6/c1-2-28-15-8-4-5-11-10-14(17(20)24)19(29-16(11)15)22-21-18(25)12-6-3-7-13(9-12)23(26)27/h3-10H,2H2,1H3,(H2,20,24)(H,21,25)/b22-19+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOTUNRXQALUPM-ZBJSNUHESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC2=C1O/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2761710.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2761713.png)

![7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2761714.png)

![(Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761716.png)

![2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B2761722.png)

![1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2761724.png)

![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2761726.png)